molecular formula C21H18ClN5OS B14941011 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one

Katalognummer: B14941011
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: LEMZNLUAYNDWPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 4-chlorophenylsulfanyl methyl group at position 6 and a 4,6-dimethylquinazolin-2-ylamino moiety at position 2. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous pyrimidine derivatives (e.g., benzylsulfanyl-substituted pyrimidinones synthesized via alkylation of thiol intermediates) . The compound is cataloged under multiple synonyms, including AC1LI35P and ZINC6493891, with suppliers listed in specialized chemical databases .

Eigenschaften

Molekularformel

C21H18ClN5OS

Molekulargewicht

423.9 g/mol

IUPAC-Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H18ClN5OS/c1-12-3-8-18-17(9-12)13(2)23-20(25-18)27-21-24-15(10-19(28)26-21)11-29-16-6-4-14(22)5-7-16/h3-10H,11H2,1-2H3,(H2,23,24,25,26,27,28)

InChI-Schlüssel

LEMZNLUAYNDWPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations .

Wirkmechanismus

The mechanism of action of 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrimidine/Quinazoline Derivatives

Compound Name Pyrimidine Substituents Heterocyclic Moiety Key Features
Target Compound 6-[(4-chlorophenyl)sulfanyl]methyl 2-amino-4,6-dimethylquinazoline Chlorophenyl (lipophilic), quinazoline (kinase-targeting potential)
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 2-benzylsulfanyl None Simpler structure; benzyl group enhances solubility
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one 2-(4,6-dimethylpyrimidinyl)sulfanylmethyl 3-(4-trifluoromethylphenyl)quinazolinone Trifluoromethyl (electron-withdrawing), pyrimidinyl sulfanyl
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine 4-chlorobenzylsulfanyl, 4-fluorophenylsulfanyl 2-pyridinyl Halogenated benzyl/aryl groups; pyridinyl enhances metal coordination

Functional Group Impact on Properties

  • 4-Chlorophenylsulfanyl vs.
  • Quinazolin-2-ylamino vs. Pyrimidinylsulfanyl: The quinazoline amino group in the target compound may enhance binding to kinase ATP pockets, a feature exploited in drugs like gefitinib. In contrast, pyrimidinylsulfanyl groups (e.g., ) prioritize steric bulk and electronic effects .
  • Trifluoromethyl vs.

Biologische Aktivität

The compound 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN4OSC_{19}H_{21}ClN_{4}OS, indicating the presence of a chlorophenyl group and a pyrimidine core. The structural features contribute to its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the quinazoline moiety have been reported to inhibit various kinases involved in cancer progression. A study showed that a related compound demonstrated low micromolar activity against the AKT2 kinase, which is crucial in glioma malignancy .

Table 1: EC50 Values of Related Compounds Against Glioblastoma Cells

CompoundEC50 (μM)Target Kinase
Compound 4j20AKT2/PKBβ
MK-2206 (reference)1AKT2/PKBβ

This suggests that the target compound may share similar inhibitory effects on cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies have shown that related compounds exhibit activity against acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and managing urea levels in patients with renal issues .

Table 2: Enzyme Inhibition Activity

CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound A75%60%
Compound B80%55%

These findings indicate the potential for therapeutic applications in neurodegenerative diseases and metabolic disorders.

Antibacterial Activity

Compounds similar to 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one have shown antibacterial properties against various strains. The presence of the sulfanyl group enhances interactions with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound likely inhibits key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Enzyme Interaction : The structural features allow for binding to active sites of enzymes like AChE, leading to reduced enzyme activity.
  • Membrane Interaction : The hydrophobic nature of certain groups facilitates interaction with bacterial membranes.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested on glioma patients, showing significant tumor reduction when combined with standard chemotherapy.
  • Case Study 2 : In vitro studies demonstrated that a related compound selectively inhibited cancer cell lines while sparing normal cells, showcasing a favorable therapeutic index.

Q & A

Basic: What are the established synthetic routes for this compound, and how can their efficiency be optimized?

Answer:
The compound is synthesized via multi-step reactions, typically involving condensation of key intermediates. For example, pyrimidin-2-amine derivatives are often prepared by refluxing enones with guanidine nitrate in ethanol under basic conditions (e.g., lithium hydroxide) . Optimization strategies include:

  • Catalyst selection : Using sodium hydroxide or lithium hydroxide to enhance reaction rates.
  • Solvent systems : Ethanol or methanol for improved solubility and yield.
  • Stepwise purification : Column chromatography or crystallization from ethanol to isolate intermediates .
    Low yields (e.g., 2–5% in related quinazoline syntheses) highlight the need for iterative adjustments in stoichiometry or temperature .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4-chlorophenyl and quinazoline groups) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally similar pyrimidine derivatives (mean C–C bond length: 0.003 Å; R factor: 0.035) .

Advanced: How can researchers design experiments to evaluate antimicrobial potential while addressing contradictory findings?

Answer:

  • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control compounds : Include morpholine-containing analogs (e.g., 4-morpholinophenyl derivatives) to isolate the impact of the 4-chlorophenylsulfanyl group .
  • Data normalization : Address variability by normalizing inhibition zones to reference antibiotics (e.g., ciprofloxacin) and using ≥3 biological replicates .

Advanced: What strategies are recommended for analyzing discrepancies between in vitro and in vivo bioactivity data?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using HPLC-MS to identify rapid clearance or poor absorption .
  • Model organism selection : Use murine models for preliminary toxicity studies, as done for pyrimidine-based anticancer agents .
  • Dose-response calibration : Adjust in vivo doses based on in vitro IC50_{50} values, accounting for plasma protein binding effects .

Advanced: What computational approaches predict environmental fate and transformation pathways?

Answer:

  • QSPR models : Quantify physical-chemical properties (e.g., logP, water solubility) to predict partitioning in abiotic compartments .
  • Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to identify potential degradation products .
  • Ecotoxicity screening : Use software like ECOSAR to estimate LC50_{50} values for aquatic organisms, guiding long-term ecological risk assessments .

Advanced: How should SAR studies be structured to identify critical functional groups influencing target binding?

Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test binding affinity to targets like kinase enzymes .
  • Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.